molecular formula C15H21N3O3S B6757679 N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B6757679
M. Wt: 323.4 g/mol
InChI Key: SWZSSZPJDIXKMZ-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiolane ring, a pyridine ring, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c19-15(17-11-13-3-2-10-22(13,20)21)18-9-1-4-14(18)12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZSSZPJDIXKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCC2CCCS2(=O)=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiolane ring, followed by the introduction of the pyridine and pyrrolidine rings. Common reagents used in these synthetic routes include thiolane derivatives, pyridine derivatives, and pyrrolidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[(1,1-dioxothiolan-2-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is unique due to its combination of a thiolane ring, a pyridine ring, and a pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific research applications.

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